![molecular formula C12H8N4O3 B095966 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine CAS No. 18378-15-9](/img/structure/B95966.png)
4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine
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Overview
Description
4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine (NBD-PA) is a fluorescent probe that has been widely used in scientific research due to its unique properties. It is a small molecule that can be easily synthesized and has a high quantum yield, making it an ideal tool for studying biological systems.
Mechanism of Action
The mechanism of action of 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine involves its ability to undergo photoisomerization. When excited by light, 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine undergoes a conformational change, which results in a shift in its fluorescence emission spectrum. This property has been used to study the dynamics of biological systems, including protein folding and unfolding.
Biochemical and Physiological Effects:
4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine has been shown to have minimal biochemical and physiological effects on the systems it is used to study. It does not interfere with the normal function of proteins or other biological molecules and has low toxicity levels.
Advantages and Limitations for Lab Experiments
The advantages of using 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine in lab experiments include its high quantum yield, ease of synthesis, and ability to study a wide range of biological systems. However, its limitations include its sensitivity to pH and temperature changes, which can affect its fluorescence properties.
Future Directions
The future directions for the use of 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine in scientific research are numerous. It can be used to study the dynamics of protein-protein interactions, protein-lipid interactions, and membrane dynamics in greater detail. It can also be used to study the structure and function of ion channels, transporters, and receptors in greater detail. Additionally, new synthetic methods can be developed to improve the properties of 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine, such as its sensitivity to pH and temperature changes.
Conclusion:
In conclusion, 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine is a valuable tool for studying biological systems due to its unique properties. Its ease of synthesis, high quantum yield, and ability to study a wide range of biological systems make it an ideal probe for scientific research. With continued research and development, 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine will continue to be an important tool for studying the dynamics of biological systems.
Synthesis Methods
The synthesis of 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine involves the reaction of 4-nitrophenylhydrazine with 2-amino-4,5-diphenyl-1,3-oxazole in the presence of acetic anhydride. The resulting product is then treated with hydrochloric acid to yield 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine. This method has been well established and has been used to synthesize 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine for many years.
Scientific Research Applications
4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine has been widely used in scientific research as a fluorescent probe to study various biological systems. It has been used to study protein-protein interactions, protein-lipid interactions, and membrane dynamics. It has also been used to study the structure and function of ion channels, transporters, and receptors.
properties
IUPAC Name |
4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3/c17-16(18)10-7-6-9(11-12(10)15-19-14-11)13-8-4-2-1-3-5-8/h1-7,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCBQKODIUMKDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667385 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine |
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